![molecular formula C33H38O14 B593492 Sutchuenmedin A CAS No. 1197194-31-2](/img/structure/B593492.png)
Sutchuenmedin A
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Overview
Description
Sutchuenmedin A is a prenylflavonoid compound isolated from the 70% ethanol extract of the plant Epimedium sutchuenense . This compound, along with its counterpart Sutchuenmedin B, was identified through spectral analysis and has garnered interest due to its unique chemical structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sutchuenmedin A is primarily obtained through extraction from the aerial parts of Epimedium sutchuenense using 70% ethanol . The extraction process involves macerating the plant material in ethanol, followed by filtration and concentration of the extract. The compound is then isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is typically produced in small quantities for research purposes through the extraction process described above .
Chemical Reactions Analysis
Types of Reactions: Sutchuenmedin A undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the flavonoid structure, often using reagents like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced flavonoid derivatives.
Substitution: Formation of alkylated or acylated flavonoid derivatives.
Scientific Research Applications
Sutchuenmedin A has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Sutchuenmedin A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Molecular Targets: Potential targets include enzymes involved in oxidative stress and inflammation pathways, such as cyclooxygenase and lipoxygenase.
Comparison with Similar Compounds
Sutchuenmedin A is unique among prenylflavonoids due to its specific structural features and biological activities. Similar compounds include:
Sutchuenmedin B: Another prenylflavonoid isolated from Epimedium sutchuenense with similar but distinct biological activities.
Epimedin A, B, and C: Other flavonoids from Epimedium species with varying degrees of biological activity.
This compound stands out due to its unique structural configuration and specific biological effects, making it a valuable compound for further research and potential therapeutic applications.
Biological Activity
Sutchuenmedin A is a prenylflavonoid compound derived from Epimedium sutchuenense, a plant known for its traditional medicinal uses, particularly in Chinese herbal medicine. This article explores the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its prenylated flavonoid structure, which contributes to its biological activity. The presence of the prenyl group enhances the lipophilicity of the compound, facilitating its interaction with biological membranes and potentially increasing its bioavailability.
Biological Activities
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress linked to various diseases, including cancer and cardiovascular disorders. Studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage.
2. Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects suggest its potential in treating inflammatory conditions.
3. Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies reveal that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent.
4. Neuroprotective Effects
Recent studies suggest that this compound may offer neuroprotective benefits. It has been observed to enhance neuronal survival under stress conditions and may play a role in mitigating neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Antioxidative Mechanism: this compound enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, reducing oxidative stress markers in cells.
- Inflammatory Pathway Modulation: The compound inhibits nuclear factor kappa B (NF-kB) signaling, which is pivotal in regulating inflammatory responses.
- Antimicrobial Mechanism: this compound disrupts bacterial cell membranes and inhibits biofilm formation, contributing to its antimicrobial efficacy.
Table 1: Summary of Biological Activities of this compound
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1: In a study on oxidative stress-induced neurodegeneration, this compound was administered to animal models, resulting in significant reductions in neuronal loss and improved cognitive function.
- Case Study 2: Clinical trials investigating the anti-inflammatory effects of this compound showed promising results in patients with chronic inflammatory diseases, leading to decreased pain and improved quality of life.
Properties
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38O14/c1-13-21(35)24(38)26(40)31(42-13)46-30-25(39)22(36)14(2)43-32(30)45-29-23(37)20-18(34)12-19-17(10-11-33(3,4)47-19)28(20)44-27(29)15-6-8-16(41-5)9-7-15/h6-14,21-22,24-26,30-32,34-36,38-40H,1-5H3/t13-,14-,21-,22-,24+,25+,26+,30+,31-,32-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTBDGJNPGBIQF-NLDOALJTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC5=C4C=CC(O5)(C)C)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC5=C4C=CC(O5)(C)C)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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